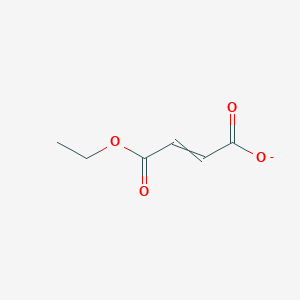
Monoethyl fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Fumaric acid+Ethanol→Monoethyl fumarate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of supercritical fluid technology has also been explored to improve the removal of by-products and increase the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monoethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield succinic acid or its derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Monoethyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism by which monoethyl fumarate exerts its effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor. NFE2L2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This pathway is crucial in mediating the compound’s anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester derivative of fumaric acid, commonly used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate: The active metabolite of dimethyl fumarate, also used in similar therapeutic applications.
Uniqueness
Monoethyl fumarate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its selective activation of the NFE2L2 pathway and differential effects on cellular processes make it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C6H7O4- |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |
InChI Key |
XLYMOEINVGRTEX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















